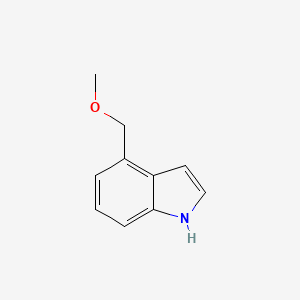

4-Methoxymethyl-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-(methoxymethyl)-1H-indole |

InChI |

InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3 |

InChI Key |

JPONOTGMJUOKCE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxymethyl Indole and Its Derivatives

Classical and Named Reactions for Indole (B1671886) Core Construction

Bartoli Indole Synthesis and its Variations

The Bartoli indole synthesis is a powerful method for creating substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. researchgate.net A key advantage of this reaction is its effectiveness in producing 7-substituted indoles, a class of compounds often difficult to access through other classical syntheses. researchgate.net The reaction necessitates at least one substituent ortho to the nitro group, with sterically larger groups often improving the yield by facilitating a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. researchgate.net

A notable application of this methodology is the successful total synthesis of 4-(methoxymethyl)-2-methylindole. synarchive.com This synthesis employs a modified Bartoli approach, highlighting its utility for constructing functionally substituted indoles. The process begins with 4-bromo-3-nitro-1-bromomethylbenzene, which undergoes the Bartoli reaction followed by further transformations to yield the target compound.

The key steps in the synthesis of 4-(methoxymethyl)-2-methylindole are outlined below:

Bartoli Reaction: 4-bromo-3-nitro-1-bromomethylbenzene is reacted with isopropenylmagnesium bromide. This step constructs the core indole structure, yielding 7-bromo-4-(bromomethyl)-2-methylindole.

Methoxylation: The resulting intermediate is treated with sodium methoxide (B1231860) to convert the bromomethyl group into the desired methoxymethyl group, affording 7-bromo-4-(methoxymethyl)-2-methylindole.

Reductive Debromination: The final step involves the removal of the 7-bromo directing group using tributyltin hydride, yielding the final product, 4-(methoxymethyl)-2-methylindole. wikipedia.org

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | 4-bromo-3-nitro-1-bromomethylbenzene | Isopropenylmagnesium bromide, THF | 7-bromo-4-(bromomethyl)-2-methylindole | 61 |

| 2 | 7-bromo-4-(bromomethyl)-2-methylindole | Sodium methoxide | 7-bromo-4-(methoxymethyl)-2-methylindole | 76 |

| 3 | 7-bromo-4-(methoxymethyl)-2-methylindole | Tributyltin hydride, AIBN | 4-(methoxymethyl)-2-methylindole | 94 |

Fischer Indole Synthesis in the Context of Methoxy-substituted Indoles

The Fischer indole synthesis is one of the oldest and most versatile methods for indole formation, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole nucleus. wikipedia.org

The electronic nature of substituents on the phenylhydrazine ring can impact the reaction's efficiency. The presence of a methoxy (B1213986) group, an electron-donating group, on the phenylhydrazine precursor is generally well-tolerated. For instance, the reaction of 4-methoxyphenylhydrazine proceeds efficiently. nih.gov However, studies on 2-methoxyphenylhydrazones have revealed potential complexities, where under certain acidic conditions (e.g., HCl/EtOH), abnormal products can form due to cyclization occurring on the side of the methoxy substituent. nih.gov This can lead to chlorinated byproducts or rearrangement of the methoxy group, particularly with strong Lewis acid catalysts. nih.gov

A plausible route to a 4-methoxyindole (B31235) derivative using this method would involve the reaction of 3-methoxyphenylhydrazine with an appropriate carbonyl compound, such as chloroacetone, followed by cyclization. The choice of acid catalyst (Brønsted vs. Lewis) is critical to direct the cyclization and avoid side reactions. wikipedia.org

| Phenylhydrazine Precursor | Carbonyl Partner | Acid Catalyst | Potential Product | Notes |

| 3-Methoxyphenylhydrazine | Chloroacetone | Polyphosphoric acid (PPA) or ZnCl₂ | 4-Methoxy-2-methylindole | The reaction would likely yield a mixture of 4-methoxy and 6-methoxy isomers. |

| 4-Methoxyphenylhydrazine | Methoxyacetaldehyde | PPA or Amberlyst-15 | 5-Methoxyindole | Demonstrates the typical outcome for a para-substituted precursor. |

| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Prone to formation of abnormal chlorinated byproducts. nih.gov |

Bischler Indole Synthesis Applications

The Bischler–Möhlau indole synthesis involves the formation of a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org The classical conditions for this reaction are often harsh, requiring high temperatures and sometimes resulting in low yields and unpredictable regiochemistry. wikipedia.org However, modern modifications, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, have been developed to provide milder reaction conditions. chemeurope.com

This synthesis is applicable to the formation of methoxy-substituted indoles. For example, the reaction between an α-bromo-ketone and 3-methoxyaniline can be used to prepare 4-methoxy- and 6-methoxy-substituted indoles. The reaction proceeds through the initial formation of an α-anilinoketone intermediate, which then undergoes acid-catalyzed cyclization and aromatization to furnish the indole product. wikipedia.org The use of a substituted aniline like 3-methoxyaniline typically results in a mixture of the 4- and 6-substituted indole isomers, with the ratio depending on the specific reaction conditions.

Hemetsberger Indole Synthesis Approaches

The Hemetsberger indole synthesis is a thermal reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester, with yields often exceeding 70%. wikipedia.orgwikipedia.org The reaction is thought to proceed through a nitrene intermediate. wikipedia.org The required azido-propenoic ester starting materials are typically synthesized via a Knoevenagel or Darzens condensation of an aromatic aldehyde with an α-azidoacetate.

For the synthesis of a 4-methoxyindole derivative, a suitable precursor would be an ethyl 2-azido-3-(3-methoxyphenyl)acrylate. This intermediate can be prepared from 3-methoxybenzaldehyde. Thermal decomposition of this acrylate, typically by refluxing in a high-boiling solvent like xylene, would lead to the formation of the corresponding indole. researchgate.net As with other methods using meta-substituted precursors, this approach is expected to yield a mixture of regioisomers, in this case, ethyl 4-methoxyindole-2-carboxylate and ethyl 6-methoxyindole-2-carboxylate.

Cadogan Synthesis for Methoxy-activated Indoles

The Cadogan–Sundberg indole synthesis is a reductive cyclization method that generates indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. wikipedia.org The reaction mechanism involves the deoxygenation of the nitro group to a nitroso group, which then participates in the cyclization process. wikipedia.org

The application of this method to produce methoxy-activated indoles is feasible, provided the corresponding methoxy-substituted o-nitrostyrene is available. For the synthesis of a 4-methoxyindole, the required starting material would be 1-methoxy-2-nitro-3-vinylbenzene. The synthesis of this precursor could start from 3-methoxy-2-nitrotoluene. The Cadogan reaction itself involves heating the o-nitrostyrene with triethyl phosphite, which acts as both the reducing agent and the solvent, to effect the cyclization to the indole. researchgate.net

Other Established Indole-Forming Methodologies

Several other classical methods offer potential routes to methoxy-substituted indoles, including those of Larock, Nenitzescu, Madelung, and Reissert.

Larock Indole Synthesis : This palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne is a highly versatile method for producing 2,3-disubstituted indoles. wikipedia.org The reaction generally shows high regioselectivity. ub.edu However, attempts to apply Larock conditions to electron-rich substrates like N-benzyl-4-methoxy-2-iodoaniline have been reported to result in complex mixtures and decomposition, indicating that substrate choice is critical. jk-sci.com Milder protocols and different catalyst systems have been developed to broaden the scope to include more challenging o-bromoanilines and o-chloroanilines. nih.gov

Nenitzescu Indole Synthesis : This reaction constructs 5-hydroxyindole (B134679) derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester. Due to the nature of the starting materials and the reaction mechanism, this synthesis is primarily suited for the preparation of 5-substituted indoles and is not a viable route for accessing 4-methoxymethyl-indole or its analogs.

Madelung Indole Synthesis : The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classical conditions are harsh, but modifications such as the Madelung-Houlihan variation (using n-BuLi or LDA at lower temperatures) have significantly improved its applicability. wikipedia.org This method is suitable for preparing indoles with methoxy substituents. For example, the cyclization of N-(3-methoxy-2-methylphenyl)acetamide using a strong base like lithium diisopropylamide would be a direct route to 4-methoxyindole. A recently developed tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system offers an efficient, one-pot procedure for N-methyl-2-arylindoles. organic-chemistry.org

Reissert Indole Synthesis : The Reissert synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate to yield an indole-2-carboxylic acid. wikipedia.org This method has been successfully used to prepare methoxyindoles from the corresponding methoxy-o-nitrotoluenes. cdnsciencepub.com For instance, starting with 3-methoxy-2-nitrotoluene, condensation with diethyl oxalate followed by reduction (e.g., with zinc in acetic acid) would produce 4-methoxyindole-2-carboxylic acid, which can be subsequently decarboxylated if desired. wikipedia.org A similar strategy was employed in the synthesis of 4-benzyloxyindole, demonstrating the utility of this approach for 4-alkoxy-substituted indoles. orgsyn.org

Targeted Synthesis of this compound Architectures

A prominent strategy for the synthesis of 4-substituted indoles, including this compound, involves the use of ortho-substituted nitro-aromatic compounds. The Bartoli indole synthesis, for instance, is a powerful method that utilizes the reaction of a nitro-aromatic compound with vinyl Grignard reagents. This approach has been successfully applied to the synthesis of various indole derivatives. wordpress.comorganic-chemistry.org

For the specific synthesis of this compound precursors, a common starting material is a suitably substituted nitro-aromatic compound, such as 4-bromo-3-nitrotoluene (B1266263). This precursor can undergo a series of transformations, including benzylic bromination followed by the Bartoli reaction, to construct the indole core with the necessary functionality at the 4-position, which can then be converted to the methoxymethyl group. wordpress.comnih.gov

The Reissert method offers another pathway to nitroindoles, which can serve as precursors. This method involves the condensation of a substituted nitrotoluene with ethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate, which can then be further manipulated. While not a direct route to this compound, it provides a foundational strategy for accessing 4-substituted indoles from nitro-aromatic starting materials.

Radical reactions have proven to be highly effective in the synthesis of complex indole structures, including analogs of this compound. A notable application is the radical reduction of halogenated indole intermediates. wordpress.comorganic-chemistry.org In a multi-step synthesis, a bromine atom can be strategically introduced onto the indole nucleus, serving as a directing group or a precursor for further functionalization. This halogen can then be efficiently removed under radical conditions, often using reagents like tributyltin hydride (Bu₃SnH), to yield the desired unsubstituted product at that position. wordpress.comnih.gov

This heteroaryl radical methodology is advantageous as it is tolerant of various functional groups, minimizing the need for extensive protection and deprotection steps. For instance, in the total synthesis of indole alkaloids from Tricholoma species, a 7-bromo substituent, introduced via the Bartoli reaction with an o-bromonitrobenzene, is effectively removed in a subsequent radical reduction step to furnish the final product. wordpress.comorganic-chemistry.org

The following table summarizes a key radical reduction step in the synthesis of a 4-substituted indole derivative.

| Reactant | Reagent | Product | Yield (%) |

| 7-bromo-4-(methoxymethyl)-2-methylindole | Tributyltin hydride (Bu₃SnH) | 4-(methoxymethyl)-2-methylindole | 94 |

| Data sourced from Dobbs, A. P. (2001). wordpress.com |

Several indole alkaloids have been isolated from mushrooms of the Tricholoma genus, including 2,4-dimethylindole, 4-(hydroxymethyl)-2-methylindole, and 4-(methoxymethyl)-2-methylindole. wordpress.comorganic-chemistry.orgnih.gov The total synthesis of these natural products provides a practical illustration of the methodologies discussed above.

A concise and efficient synthesis of these alkaloids was demonstrated by Dobbs, starting from 4-bromo-3-nitrotoluene. nih.gov The synthetic route to 4-(methoxymethyl)-2-methylindole involved the following key steps:

Radical benzylic bromination of 4-bromo-3-nitrotoluene to yield 4-bromo-3-nitro-1-bromomethylbenzene.

A Bartoli reaction with isopropenylmagnesium bromide to construct the indole ring, affording 7-bromo-4-(bromomethyl)-2-methylindole.

Treatment with sodium methoxide (NaOMe) to convert the bromomethyl group to a methoxymethyl group, yielding 7-bromo-4-(methoxymethyl)-2-methylindole.

A final radical reduction using tributyltin hydride to remove the 7-bromo substituent and furnish the target alkaloid, 4-(methoxymethyl)-2-methylindole. wordpress.comnih.gov

| Target Alkaloid | Starting Material | Overall Yield (%) |

| 2,4-dimethylindole | 4-bromo-3-nitrotoluene | 62 |

| 4-(hydroxymethyl)-2-methylindole | 4-bromo-3-nitrotoluene | 41 |

| 4-(methoxymethyl)-2-methylindole | 4-bromo-3-nitrotoluene | 37 |

| Data sourced from Dobbs, A. P. (2001) and Boukouvalas, J. & Lo, C. (2007). wordpress.comnih.gov |

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of complex molecules like this compound often necessitates the strategic introduction, manipulation, and removal of functional groups and protecting groups to achieve the desired regioselectivity and avoid unwanted side reactions.

The methoxymethyl (MOM) group is commonly used as a protecting group for alcohols and other functional groups due to its stability under a range of conditions and the availability of reliable methods for its introduction and removal. wikipedia.orgtotal-synthesis.comadichemistry.com

Introduction: The MOM group is typically introduced by treating an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgtotal-synthesis.com Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, followed by reaction with MOMCl. total-synthesis.com In the context of synthesizing this compound, a related transformation involves the nucleophilic substitution of a leaving group, such as a bromide, with methoxide ion to form the methoxymethyl ether. wordpress.comnih.gov

Removal: The MOM group is an acetal (B89532) and is therefore readily cleaved under acidic conditions. wikipedia.orgadichemistry.com A variety of Brønsted and Lewis acids can be employed for its deprotection. wikipedia.org Common reagents for MOM group removal include hydrochloric acid in an alcohol solvent or trifluoroacetic acid in dichloromethane. total-synthesis.com Deprotection of a MOM group on an oxindole (B195798) nitrogen under basic conditions has also been demonstrated. nih.gov

The stability of the MOM group under various conditions is highlighted below:

| Condition | Stability |

| pH 4-12 | Stable |

| Oxidizing agents | Inert |

| Reducing agents | Inert |

| Bases | Inert |

| Nucleophiles | Inert |

| Acids | Sensitive |

| Data sourced from AdiChemistry. adichemistry.com |

Achieving regioselectivity in the functionalization of the indole nucleus is a central challenge in indole chemistry due to the presence of multiple reactive sites. The benzene (B151609) portion of the indole (positions C4 to C7) is generally less reactive towards electrophilic substitution than the pyrrole (B145914) ring (C2 and C3). nih.gov

To direct functionalization to a specific position on the benzene ring, such as C4, directing groups are often employed. These groups are temporarily installed on the indole nitrogen or another position to steer an incoming reagent to the desired location. For example, the installation of a P(O)tBu₂ group on the indole nitrogen has been shown to direct arylation to the C7 and C6 positions with different metal catalysts. nih.gov

In the absence of strong directing groups, the inherent reactivity of the indole nucleus dictates the position of substitution. For instance, electrophilic nitration of indole typically occurs at the C3 position. nih.gov Therefore, to achieve substitution at the C4 position, strategies often involve starting with a pre-functionalized benzene ring that is then used to construct the indole, as seen in the Bartoli synthesis starting from a substituted nitrobenzene. wordpress.comorganic-chemistry.org Recent advances have also demonstrated rhodium-catalyzed C4 alkylation of indoles with nitroalkenes, offering a direct method for C4 functionalization. nih.gov

Synthesis of Structural Analogs and Congeners

The synthesis of structural analogs and congeners of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. These synthetic efforts typically involve modifications at various positions of the indole scaffold, including the indole nitrogen (N1), the C2, and C3 positions of the pyrrole ring, as well as alterations to the methoxymethyl group at the C4 position.

One notable approach to synthesizing analogs of this compound involves the Bartoli indole synthesis. This method has proven effective for creating substituted indoles that can be further modified. For instance, the synthesis of 7-bromo-4-(methoxymethyl)-2-methylindole has been achieved, providing a key intermediate for further functionalization. wordpress.com The process begins with the radical benzylic bromination of 4-bromo-3-nitrotoluene to yield 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate then undergoes a Bartoli reaction with isopropenylmagnesium bromide to form 7-bromo-4-(bromomethyl)-2-methylindole. Subsequent treatment with sodium methoxide leads to the desired 7-bromo-4-(methoxymethyl)-2-methylindole in good yields. wordpress.com This bromo-substituted analog can then be used in cross-coupling reactions to introduce a wide variety of substituents at the 7-position, or the bromine can be removed via reduction to yield the 7-unsubstituted analog.

Another versatile strategy for accessing 4-substituted indole analogs is through the use of 4-haloindole intermediates. The synthesis of 4-halo-1H-indoles can be accomplished starting from 2,3-dihalophenol derivatives. researchgate.net Key steps in this process include a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling followed by a sodium hydroxide-mediated cyclization. researchgate.net Once the 4-haloindole core is established, a diverse array of functional groups can be introduced at the 4-position via transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a broad range of 4-substituted indole analogs.

Furthermore, the development of synthetic routes to 2,3-disubstituted indoles offers a pathway to more complex analogs of this compound. nih.govrsc.org These methods often employ tandem or sequential reactions to build the indole core with desired substituents at the 2 and 3-positions. For example, a sequential Larock heteroannulation and silicon-based cross-coupling reaction has been developed for the synthesis of 2,3-disubstituted indoles. nih.gov This approach could potentially be adapted to a this compound scaffold to generate a library of polysubstituted analogs.

The introduction of nitrogen- and oxygen-based functionalities at the C4 position represents another important class of analogs. A divergent synthesis of 4-amino indoles with free amine groups has been reported, proceeding through a tandem reaction of 2-alkynylanilines. rsc.org This methodology involves an oxidative dearomatization, an imine exchange, a cascade 1,4-addition/cyclization/aromatization, and a selective deprotection. The resulting 4-amino indoles can be further functionalized. Similarly, the synthesis of aryloxyindole-4,9-diones has been described, demonstrating a method for forging a C4-oxygen bond on the indole ring system. nih.gov

The following tables summarize selected synthetic methodologies for preparing structural analogs of this compound.

Table 1: Synthesis of a 2-Methyl and 7-Bromo Analog of this compound via Bartoli Indole Synthesis wordpress.com

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Bromo-3-nitrotoluene | NBS, AIBN, CCl4, reflux | 4-Bromo-3-nitro-1-bromomethylbenzene | >85 |

| 2 | 4-Bromo-3-nitro-1-bromomethylbenzene | Isopropenylmagnesium bromide | 7-Bromo-4-(bromomethyl)-2-methylindole | 61 |

| 3 | 7-Bromo-4-(bromomethyl)-2-methylindole | Sodium methoxide | 7-Bromo-4-(methoxymethyl)-2-methylindole | 76 |

Table 2: General Approach to 4-Functionalized Indoles via 4-Haloindole Intermediates researchgate.net

| Step | General Starting Material | Key Reactions | General Intermediate | Potential Modifications |

| 1 | 2,3-Dihalophenol derivative | Smiles rearrangement, Sonogashira coupling, NaOH-mediated cyclization | 4-Halo-1H-indole | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents at the 4-position. |

Table 3: Synthesis of 4-Amino Indole Analogs rsc.org

| Step | General Starting Material | Key Reactions | General Product |

| 1 | 2-Alkynylaniline | Oxidative dearomatization, imine exchange, cascade 1,4-addition/cyclization/aromatization, selective deprotection | 4-Amino indole |

Chemical Reactivity and Transformation of 4 Methoxymethyl Indole Systems

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a cornerstone of indole (B1671886) chemistry. The pyrrole (B145914) ring is significantly more reactive than the benzene (B151609) ring towards electrophiles, with the C3 position being the most nucleophilic and kinetically favored site of attack. ic.ac.ukresearchgate.net

The substituent at the C4 position plays a crucial role in directing incoming electrophiles. In 3,5-unsubstituted, 4-substituted indoles, there are two primary sites for electrophilic attack: C3 and C5. The methoxymethyl group (-CH₂OCH₃) at the C4 position is an electron-donating group via induction, which can influence the electron density distribution within the indole ring.

Research on SEAr-based intramolecular cyclizations of 4-substituted indoles has shown that these reactions are often highly regioselective. beilstein-journals.org While the C3 position remains the most electronically favorable site for many electrophilic attacks due to the formation of a more stable cationic intermediate that preserves the aromaticity of the benzene ring, the C4-substituent can sterically hinder or electronically influence the outcome. ic.ac.ukbeilstein-journals.org For intramolecular reactions like Friedel-Crafts acylations, substitution can be directed to the C5 position. beilstein-journals.org The specific directing influence of the 4-methoxymethyl group depends on the nature of the electrophile and the reaction conditions, but it generally activates the benzene ring, potentially making positions C5 and C7 more susceptible to substitution than in the unsubstituted indole, although C3 remains the primary site of reactivity.

The reactivity of the various positions on the 4-methoxymethyl-indole ring is a balance of electronic and steric effects.

C3 Position: This is the most reactive site for electrophilic substitution. The electron-donating nature of the pyrrolic nitrogen strongly activates this position. Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts alkylation are expected to occur preferentially at C3. researchgate.net A three-component cascade reaction of indoles with aldehydes and alcohols for C3-alkoxymethylation proceeds with excellent regioselectivity for the C3 position. nih.gov

C2 Position: Direct electrophilic attack at C2 is less favorable than at C3 because it disrupts the aromatic sextet of the benzene ring in the intermediate. ic.ac.uk However, if the C3 position is blocked, substitution can occur at C2. Furthermore, some reactions, such as certain cyclizations, can proceed through initial attack at C3 followed by rearrangement to the C2 position. rsc.org

N1 Position: The N-H proton of the indole is weakly acidic and can be removed by a strong base, rendering the nitrogen atom nucleophilic. This allows for N-alkylation or N-acylation. Direct electrophilic attack on the nitrogen is generally not observed unless it involves a protonation step.

Benzene Ring Positions (C4, C5, C6, C7): Electrophilic substitution on the benzene ring is much less common than on the pyrrole ring. The C4 position is already substituted. The methoxymethyl group is considered a weak activating group for the benzene ring. Among the remaining positions, C7 is sterically hindered by the adjacent pyrrole ring fusion. The C6 position is generally the most favored for substitution on the benzene ring of unsubstituted indole under conditions that force substitution away from the pyrrole ring. The C4-methoxymethyl group may further influence the reactivity of C5 and C7. For instance, in related 4-substituted indoles, intramolecular electrophilic reactions have been shown to proceed at the C5 position. beilstein-journals.org

| Position | Type of Reactivity | Expected Outcome with Electrophiles (E+) |

| N1 | Nucleophilic (after deprotonation) | N-Alkylation, N-Acylation |

| C2 | Electrophilic (if C3 is blocked) | C2-Substitution |

| C3 | Highly Electrophilic | Primary site for C-E bond formation |

| C4 | Substituted | --- |

| C5 | Electrophilic (secondary) | Potential site for substitution, especially in intramolecular reactions. |

| C6 | Electrophilic (tertiary) | Low reactivity |

| C7 | Electrophilic (sterically hindered) | Low reactivity |

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions are not characteristic of the electron-rich indole nucleus itself unless the ring is activated by strongly electron-withdrawing groups. rsc.org However, the methoxymethyl substituent at the C4 position provides a site for such reactions. For instance, the synthesis of 4-(methoxymethyl)-2-methylindole can be achieved from 7-bromo-4-(bromomethyl)-2-methylindole by reaction with sodium methoxide (B1231860) (NaOMe), where the methoxide ion acts as a nucleophile to displace the bromide. nih.gov

Unprecedented nucleophilic substitution can occur on the indole ring if the nitrogen atom is substituted with a good leaving group, such as a methoxy (B1213986) or hydroxy group, though this is a feature of N-alkoxyindoles rather than C4-substituted indoles. nii.ac.jpcore.ac.uk

Oxidation and Reduction Chemistry

Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov The C2-C3 double bond is particularly reactive. Oxidation can lead to the formation of oxindoles, dioxindoles, or isatins. nih.govnih.gov For example, the oxidation of indole with hydrogen peroxide in the presence of chloroperoxidase yields oxindole (B195798) as the major product. nih.gov A facile regioselective oxidation of indoles to 2-oxindoles can also be promoted by sulfuric acid adsorbed on silica gel. rsc.org While specific studies on this compound are limited, it is expected to undergo similar transformations, with potential for oxidation at the benzylic position of the methoxymethyl group under certain conditions. Atmospheric oxidation initiated by OH and Cl radicals leads to the formation of organonitrates, alkoxy radicals, and hydroperoxide products. copernicus.orgcopernicus.org

Reduction: The reduction of the indole nucleus typically requires harsh conditions to overcome its aromatic stability. Catalytic hydrogenation can reduce the pyrrole ring to yield an indoline, or under more forceful conditions, reduce both rings to form an octahydroindole. A metal-free protocol using a Lewis acid-base pair has been described for the dearomative reduction of unprotected indoles. researchgate.net A key reduction step in the synthesis of 4-(methoxymethyl)-2-methylindole involves the radical reduction of 7-bromo-4-(methoxymethyl)-2-methylindole using tributyltin hydride (Bu₃SnH) to remove the bromine atom, leaving the indole core and the methoxymethyl group intact. nih.govwordpress.com

| Reaction Type | Reagent/Condition Example | Product Type |

| Oxidation | H₂O₂ / Chloroperoxidase | Oxindole |

| Oxidation | H₂SO₄ / SiO₂ | 2-Oxindole |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Indoline |

| Reductive Dehalogenation | Bu₃SnH / AIBN | Dehalogenated Indole |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. mdpi.com These reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings, typically require a halide or triflate group on the indole ring to proceed. arabjchem.orgacs.org

While direct C-H activation of indoles is an emerging field, the more established route involves a pre-functionalized indole. For a this compound system, if a halogen were present at another position (e.g., C2, C3, C5, C6, or C7), it could readily participate in these coupling reactions. For example, Sonogashira cross-coupling has been used for the functionalization of bromo-substituted dimethoxyindoles to introduce alkynyl substituents. chim.it This suggests that a hypothetical 7-bromo-4-methoxymethyl-indole could undergo similar palladium-catalyzed couplings to introduce new carbon-carbon bonds. The Larock indole synthesis is a notable palladium-catalyzed method for forming the indole ring itself. mdpi.com

Condensation and Cycloaddition Reactions

Condensation Reactions: Indoles readily undergo acid-catalyzed condensation reactions with aldehydes and ketones, typically at the nucleophilic C3 position. The reaction of an indole with an aldehyde or ketone usually results in the formation of a bis(indolyl)methane. researchgate.net This electrophilic substitution reaction is expected to proceed readily with this compound, with the condensation occurring at the C3 position.

Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, although this often requires overcoming a significant aromatic stabilization energy barrier. The C2-C3 double bond is the most common participating unit. researchgate.net

[4+2] Cycloaddition (Diels-Alder): Indole derivatives can undergo Diels-Alder reactions. For instance, indole arynes can react with furan derivatives in [4+2] cycloadditions. nih.gov

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and oxyallyl cations have been developed to furnish complex cyclohepta[b]indoles. nih.gov The presence of the 4-methoxymethyl group would be expected to influence the electronic properties of the indole system in such reactions but not prevent its participation.

Mannich Reactions and Formation of Related Aminomethyl Derivatives

The Mannich reaction is a fundamental transformation for indoles, facilitating the introduction of aminomethyl groups, which are valuable precursors for further synthetic modifications. arkat-usa.orgchemtube3d.com Indoles readily react with an iminium ion, typically generated in situ from formaldehyde and a secondary amine like dimethylamine. bhu.ac.in While the classic Mannich reaction on an unsubstituted indole occurs at the C3 position to yield gramine, the reactivity of substituted indoles can be more complex. arkat-usa.orgbhu.ac.in

For indoles bearing electron-donating groups, such as the 4,6-dimethoxyindole system which serves as a model for this compound, reactivity is enhanced. arkat-usa.org These activated indoles can undergo Mannich reactions to produce various aminomethyl derivatives. For instance, the reaction of 3-(4-Chlorophenyl)-4,6-dimethoxyindoles with formaldehyde and dimethylamine yields the corresponding 2-dimethylaminomethyl derivatives. arkat-usa.org

Under different conditions, the reaction can lead to the formation of diindolylmethanes. Treatment of activated indoles with N,N-bis(methoxymethyl)benzylamine catalyzed by trichloromethylsilane can produce Mannich base C2-linked diindole compounds. arkat-usa.org More strongly acidic conditions, using reagents like trifluoroacetic anhydride, tend to favor the formation of 2,2'-diindolylmethanes. arkat-usa.org The dimethylamino group in these Mannich bases is an excellent leaving group, which allows for easy displacement by nucleophiles, providing access to a wide range of 3-substituted indoles, such as tryptophan. chemtube3d.combhu.ac.in

Table 1: Mannich Reactions on Activated Indole Systems

| Indole Substrate | Reagents | Major Product(s) | Reference |

| 3-(4-Chlorophenyl)-4,6-dimethoxyindoles | Formaldehyde, Dimethylamine | 2-Dimethylaminomethyl derivatives | arkat-usa.org |

| 4,6-dimethoxyindoles | N,N-bis(methoxymethyl)benzylamine, Trichloromethylsilane | C2-linked diindole compounds | arkat-usa.org |

| 4,6-dimethoxyindoles | Formaldehyde, Methanolic HCl | 2,2'-Diindolylmethanes | arkat-usa.org |

| Indole | Formaldehyde, Dimethylamine | Gramine (3-(dimethylaminomethyl)indole) | bhu.ac.in |

Synthesis of Fused Heterocyclic Systems (e.g., Pyrroloquinazolines)

The reactivity of activated indoles extends to the synthesis of complex, fused heterocyclic structures. A notable example is the formation of pyrroloquinazoline derivatives from 4,6-dimethoxy-2,3-disubstituted indoles. arkat-usa.org This transformation is achieved through a unique intramolecular Mannich-type reaction.

When these substituted indoles are treated with bis(aminol)ethers, such as N,N-bis(methoxymethyl)benzylamine or N,N-bis(ethoxymethyl)-t-butylamine, in the presence of trifluoroacetic acid, cyclization occurs. arkat-usa.org The reaction proceeds via electrophilic attack at both the C7 position and the N1 position of the indole ring, leading to the formation of the fused pyrroloquinazoline system. arkat-usa.org This method provides a direct route to novel polycyclic compounds incorporating the indole framework.

For example, the reaction of specific 4,6-dimethoxy-2,3-disubstituted indoles with N,N-bis(methoxymethyl)benzylamine in dichloromethane containing trifluoroacetic acid yields the corresponding pyrroloquinazoline derivatives in good yields. arkat-usa.org This cyclization highlights the enhanced nucleophilicity of specific positions on the activated indole ring, enabling the construction of intricate molecular architectures. arkat-usa.orgnih.gov

Table 2: Synthesis of Pyrroloquinazolines from Activated Indoles

| Indole Reactant | Reagent | Catalyst | Product | Yield | Reference |

| 4,6-dimethoxy-2,3-disubstituted indole | N,N-bis(methoxymethyl)benzylamine | Trifluoroacetic Acid | Pyrroloquinazoline derivative | 71% | arkat-usa.org |

| 4,6-dimethoxy-2,3-disubstituted indole | N,N-bis(ethoxymethyl)-t-butylamine | Trifluoroacetic Acid | Pyrroloquinazoline derivative | 35% | arkat-usa.org |

Construction of Macrocyclic Structures

The indole scaffold is a valuable building block for the synthesis of macrocycles, which are of interest for their potential applications in medicinal chemistry and materials science. researchgate.net The reactivity of this compound and related systems can be harnessed to construct these large ring structures.

One strategy involves linking indole units together. For instance, 4,6-dimethoxy-3-methylindole can be converted into macrocyclic tri-indolyl methanes by treatment with aryl aldehydes and phosphoryl chloride. rsc.org Another approach utilizes the functional handles introduced via Mannich reactions. A Mannich base C2-linked diindole bearing aldehyde groups at the 7 and 7' positions can react with diamines, such as 1,2-diaminobenzene or 1,2-diaminoethane. arkat-usa.org This condensation reaction leads to the formation of macrocyclic diimines, which can further be used to form metal complexes. arkat-usa.org The indole scaffold has been successfully employed for the preparation of various macrocyclic structures that have shown potential as antimicrobial and anticancer agents. researchgate.net

Table 3: Examples of Indole-Containing Macrocycles

| Starting Material | Key Reagents | Macrocycle Type | Reference |

| 4,6-Dimethoxy-3-methylindole | Aryl aldehydes, Phosphoryl chloride | Tri-indolyl methanes | rsc.org |

| Mannich base C2-linked diindole-7,7'-dicarbaldehyde | 1,2-Diaminobenzene or 1,2-Diaminoethane | Macrocyclic diimines | arkat-usa.org |

Derivatization Strategies for Indole Tryptophan Residues in Peptides

The indole side chain of tryptophan (Trp) residues in peptides is a key target for chemical modification, enabling the introduction of probes, tags, or other functionalities for studying peptide and protein structure and function. chim.it Various strategies have been developed for the selective derivatization of this indole moiety.

A method for the selective modification of the indole nitrogen of tryptophan involves its reaction with malondialdehyde under acidic conditions. nih.gov This condensation is quantitative and results in a substituted acrolein moiety with a reactive aldehyde group. This newly introduced aldehyde can be further derivatized, for example, by forming a hydrazone. nih.gov This process forms the basis of a reversible tagging system for peptides containing tryptophan. nih.gov

Another powerful strategy is the direct C–H functionalization of the indole ring. A selective and mild method for the C2-alkylation of tryptophan and tryptophan-containing peptides has been developed using activated α-bromo-carbonyl compounds under visible-light irradiation. rsc.org This photocatalytic method demonstrates excellent tolerance for sensitive functional groups commonly found in amino acid side chains and can be used to create peptide-drug conjugates. rsc.org While direct electrophilic substitution on the Trp indole moiety is typically limited to the C2 or C5 positions, these modern synthetic methods provide more modular access to diversely substituted tryptophan derivatives within peptides. chim.it

Table 4: Derivatization Strategies for Tryptophan Residues

| Strategy | Reagent(s) | Site of Modification | Key Features | Reference |

| Condensation | Malondialdehyde | Indole Nitrogen (N1) | Quantitative, reversible, introduces a reactive aldehyde group. | nih.gov |

| Photocatalytic C-H Functionalization | α-bromo-carbonyl compounds, visible light | Indole C2-position | Mild conditions, high selectivity, tolerant of sensitive functional groups. | rsc.org |

Role of 4 Methoxymethyl Indole As a Synthetic Precursor and Building Block

Applications in Materials Science and Organic Electronics

Functional Materials Synthesis

A thorough search of academic and patent databases for the application of 4-Methoxymethyl-indole in the synthesis of functional polymers, such as conductive polymers or organic semiconductors, did not yield any specific examples. The existing literature on indole-based polymers focuses on other derivatives, often utilizing the nitrogen atom or the 2, 3, 5, or 6 positions of the indole (B1671886) ring for polymerization or functionalization. There is no readily available research demonstrating the polymerization of this compound or its incorporation as a monomer into a polymer backbone for the creation of functional materials.

Optoelectronic Device Component Development

Similarly, an in-depth review of the literature concerning the development of components for optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), shows no specific mention of this compound as a precursor or building block. Research in this area extensively covers various substituted indoles and their more complex fused-ring derivatives, which are designed to have specific electronic and photophysical properties. However, the role of the 4-methoxymethyl substituent on the indole ring in tuning these properties for optoelectronic applications has not been a subject of published investigation.

Molecular Interactions and Proposed Biological Relevance of 4 Methoxymethyl Indole Derivatives Strictly Excluding Clinical/human Data, Dosage, Safety

Mechanisms of Action at the Molecular Level

The biological activity of 4-methoxymethyl-indole derivatives is rooted in their ability to interact with and modulate the function of key biomolecules. Research has identified several distinct mechanisms, including the inhibition of critical enzymes, binding to cell surface and intracellular receptors, interaction with nucleic acids, and disruption of cytoskeletal components. These interactions can trigger downstream effects on various cellular pathways.

The indole (B1671886) nucleus serves as a privileged scaffold for designing inhibitors of several important enzyme families, including kinases and histone deacetylases (HDACs).

Kinases : Indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Notably, they have shown activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The inhibition of these kinases is a key mechanism for disrupting cell proliferation and angiogenesis in non-clinical models. nih.govnih.gov For instance, Nintedanib, an indole-based multi-targeted tyrosine kinase inhibitor, targets VEGFR-1, -2, and -3 among others. nih.gov The 3-indole acetic acid molecule has demonstrated inhibitory properties against VEGFR-2. nih.gov

HDACs : Histone deacetylases are critical epigenetic regulators, and their inhibition is a significant area of research. Novel bicyclic hydroxamic acid derivatives incorporating an indole ring have been synthesized and evaluated for their HDAC inhibitory activity. nih.gov One such benzhydroxamic acid derivative with an indole ring was identified as a potent and selective inhibitor of HDAC10. nih.gov Other indole-based compounds have been developed as dual-targeting agents, combining HDAC inhibition with other functionalities.

HSP90 : Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of many oncogenic "client" proteins. mdpi.com While specific data on this compound is limited, the broader class of indole alkaloids has been explored through computational methods as potential inhibitors of the HSP90 ATPase activity. nih.gov Molecular docking studies of natural-product derivatives containing the indole scaffold indicated strong binding potential to the Hsp90 active site, with favorable interactions involving key catalytic residues. nih.gov The development of dual-target inhibitors combining HSP90 inhibition with other modalities, such as HDAC or tubulin inhibition, is an emerging strategy. mdpi.com

Table 1: Selected Indole Derivatives and their Enzyme Inhibitory Activity

| Compound Class/Example | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Indole-2-carboxamide derivative (49e) | VEGFR-2 | 1.10 ± 0.08 nM | nih.gov |

| 3-Indole acetic acid | VEGFR-2 | 0.9704 mM | nih.gov |

| Indole-based benzhydroxamic acid (Compound 2a) | HDAC10 | 0.41 ± 0.02 nM | nih.gov |

| Arylthioindole derivative (St. 16) | Tubulin Polymerization | 0.99 µM | nih.gov |

| Arylthioindole derivative (St. 17) | Tubulin Polymerization | 0.67 µM | nih.gov |

This table is for illustrative purposes and includes various indole derivatives to demonstrate the scaffold's activity against different enzyme targets.

Indole derivatives have been shown to bind to several receptors, acting as agonists or antagonists and thereby modulating their signaling functions.

5-HT4 Receptor : The 5-hydroxytryptamine receptor 4 (5-HT4) is a G protein-coupled receptor found in the central and peripheral nervous systems. nih.govmdpi.com Indole derivatives have been central to the development of selective 5-HT4 receptor agonists. rsc.orgnih.gov For example, Tegaserod is an aminoguanidine indole derivative that acts as a selective, partial 5-HT4 receptor agonist. nih.gov The selectivity of these indole-based ligands for the 5-HT4 receptor over other serotonin receptor subtypes is a key focus of ligand design to isolate specific biological effects. rsc.org

EGFR : The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation. researchgate.net The indole pharmacophore is a key feature in a variety of EGFR inhibitors. researchgate.net Molecular docking studies have detailed how these compounds fit into the ATP-binding site of the EGFR kinase domain. researchgate.net The design of fourth-generation EGFR inhibitors, intended to overcome resistance, has also incorporated indole-like scaffolds.

VEGFR-2 : As a key mediator of angiogenesis, VEGFR-2 is a major target in pharmacological research. nih.gov Numerous small molecule inhibitors based on the indole scaffold have been developed to target the ATP-binding site of the VEGFR-2 kinase domain. nih.gov The inhibitory activity of these compounds disrupts the signaling cascade responsible for the formation of new blood vessels in preclinical models. nih.gov

Table 2: Receptor Binding/Inhibitory Activity of Selected Indole Derivatives

| Compound Class | Target Receptor | Activity Type | Affinity/Potency (Ki, IC50) | Source |

|---|---|---|---|---|

| 4-Me-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | EMAX: 134% (relative to dioxin) | |

| 7-MeO-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | EMAX: 80% (relative to dioxin) | |

| Tegaserod | 5-HT4 | Partial Agonist | N/A | nih.gov |

| Indole-based compounds | EGFR | Inhibitor | N/A | researchgate.net |

This table provides examples of receptor interactions for different methoxy- and methyl-indole derivatives.

Certain indole derivatives have been designed to interact directly with nucleic acids, offering a distinct mechanism of action from enzyme or receptor modulation.

G-quadruplex Stabilization : G-quadruplexes (G4s) are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. The stabilization of these structures by small molecules can interfere with key cellular processes like DNA replication and transcription. Fluorescent ligands based on an indolyl-quinolinium moiety have been synthesized and shown to preferentially stabilize G4 structures, particularly those of the c-MYC and c-KIT1 promoters, over duplex DNA. Molecular dynamics studies suggest these ligands bind with a 3:1 stoichiometry to c-MYC G4 DNA. Macrocyclization of bis-indole quinoline compounds has been shown to enhance their ability to selectively interact with and stabilize parallel G4 topologies.

Minor Groove Binding : The minor groove of the DNA double helix is a binding site for various small molecules. While many classic minor groove binders are based on pyrrole (B145914) or furan rings, such as Netropsin and Distamycin, indole-containing structures have also been shown to bind strongly to the DNA minor groove. Specifically, bis-amidines featuring indole cores have demonstrated potent DNA minor groove binding activity, which was confirmed by UV thermal melting and circular dichroism experiments with A-T rich oligomers. This interaction is typically non-covalent, driven by hydrophobic forces, van der Waals interactions, and hydrogen bonding with the floor of the groove.

The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is another target for indole-based compounds. Disruption of microtubule dynamics interferes with cell division and other essential cellular functions.

A variety of synthetic molecules with an indole nucleus have been identified as inhibitors of tubulin polymerization. nih.gov These compounds often act by binding to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules.

Several classes of indole derivatives have shown potent activity:

Arylthioindoles : These compounds, typically featuring a trimethoxyphenyl moiety, are potent tubulin inhibitors. nih.gov

Indolylglyoxyamides : This class of indoles has also demonstrated good inhibition of tubulin polymerization.

CA-4 Analogues : The natural product Combretastatin A-4 (CA-4) is a potent tubulin inhibitor, and many analogues have been developed where one of its aromatic rings is replaced by an indole skeleton. Molecular docking studies show that the indole ring of these compounds occupies a cavity at the colchicine binding site, forming hydrophobic interactions.

Table 3: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound Class/Example | IC50 (Tubulin Polymerization) | Source |

|---|---|---|

| Arylthioindole (St. 14) | 1.6 µM | nih.gov |

| Arylthioindole (St. 15) | 2.0 µM | nih.gov |

| Arylthioindole (St. 17) | 0.67 µM | nih.gov |

| Indole-coumarin (C6) | 2.46 µM | nih.gov |

| Indole-coumarin (C7) | 0.81 µM | nih.gov |

This table highlights the inhibitory concentration for various indole scaffolds against tubulin polymerization.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For indole derivatives, these investigations have provided insights into how structural modifications influence their interaction with various biological targets.

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system.

For Enzyme Inhibition : In the context of ALOX15 inhibition, in silico docking and molecular dynamics simulations have shown that modifications to the core pharmacophore alter enzyme-inhibitor interactions, leading to reduced inhibitory potency. For HDAC inhibitors, SAR analysis revealed that incorporating a bicyclic aromatic moiety, such as indole, enhanced HDAC10 inhibitory activity. nih.gov The presence of electron-donating groups, halogens, and polar groups on the indole ring can play a crucial role in strengthening interactions with an enzyme's active site. nih.gov

For Receptor Binding : For aryl hydrocarbon receptor (AhR) modulators, subtle changes to the indole structure determine whether a compound acts as an agonist or an antagonist. The position of a methyl group, for example, dramatically alters activity, with 4-Me-indole being a strong agonist while 3-Me-indole is an antagonist. In the development of Mcl-1 inhibitors, modifications to the indole core, a hydrophobic tail, and an acidic chain were systematically conducted to improve binding affinity, resulting in a compound with a Ki value of 110 nM.

For Tubulin Inhibition : SAR studies on indole-based tubulin inhibitors have revealed that the position of certain groups is critical. For instance, analysis of sulfur-spaced derivatives showed that placing a heterocycle at the 6- or 7-position of the indole nucleus resulted in more potent inhibition of tubulin polymerization compared to substitution at the 5-position.

For Nucleic Acid Interaction : In the design of G-quadruplex stabilizing ligands, the structure of macrocyclic bis-indole quinolines was modified to understand the SAR. The length and composition of the linker connecting the two indole units were found to be critical for the selective stabilization of G4 DNA structures.

Molecular Interactions and Proposed Biological Relevance of this compound Derivatives

The indole nucleus, particularly when substituted with methoxy (B1213986) and methoxymethyl groups, serves as a versatile framework for developing potent and selective modulators of various biological targets. chim.it The biological activity of these derivatives is intrinsically linked to their specific molecular interactions within the binding sites of proteins.

Enzyme Inhibition:

A significant area of research has been the development of indole derivatives as enzyme inhibitors. For instance, certain 2-arylindole derivatives function as allosteric inhibitors of mammalian 15-lipoxygenases (ALOX15), enzymes implicated in inflammation. mdpi.com In silico docking studies and molecular dynamics simulations suggest that these indole compounds occupy a substrate-binding pocket, inducing structural changes that are transmitted to other parts of the enzyme, thereby inhibiting its catalytic activity in a substrate-specific manner. mdpi.comnih.gov The methoxy group on the aryl ring of these indole derivatives has been identified as a potential "allosteric determinant" crucial for this selective inhibition. mdpi.com

Other indole derivatives have shown potent inhibitory activity against a range of enzymes. Structure-activity relationship (SAR) analyses indicate that the presence of electron-donating groups, such as methyl substituents on the indole ring, can enhance inhibitory potency by strengthening hydrogen bonds and van der Waals interactions within the enzyme's active site. biolmolchem.com The strategic placement of various functional groups allows for the development of inhibitors targeting enzymes such as lysine-specific demethylase 1 (LSD1), fructose-1,6-bisphosphatase (FBPase), and methyltransferase-like 3/14 (METTL3-14). biolmolchem.com

互动式数据表

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Proposed Mechanism |

|---|---|---|---|

| Indole Derivative C1 | LSD1 | 0.050 µM | Inhibition of histone deacetylase-dependent pathways. biolmolchem.com |

| Indole Derivative C2 | Human FBPase | 0.10 µM | Allosteric inhibition. biolmolchem.com |

| Indole-coumarin C7 | Tubulin Polymerization | 0.81 µM | Dual inhibition of tubulin polymerization and TrxR. biolmolchem.com |

| Indole-coumarin C7 | TrxR | 3.728 µM | Dual inhibition of tubulin polymerization and TrxR. biolmolchem.com |

| Indole Derivative C5 | METTL3-14 | 2.81 µM | Allosteric inhibition of RNA methylation. biolmolchem.com |

Receptor Modulation:

Methoxy and methyl-substituted indoles have also been identified as modulators of nuclear receptors, such as the aryl hydrocarbon receptor (AhR). nih.gov Depending on the substitution pattern, these compounds can act as either full agonists, partial agonists, or antagonists. For example, 4-methyl-indole and 7-methoxy-indole have been shown to be effective agonists of AhR, inducing its nuclear translocation and binding to promoter regions of target genes. nih.gov In contrast, 3-methyl-indole acts as an antagonist. nih.gov Molecular modeling suggests that both agonists and antagonists likely share the same binding pocket but adopt unique binding modes that determine their functional effect. nih.gov

Furthermore, specific indole derivatives have been shown to interact with other receptors, such as the Estrogen Receptor Beta (ERβ). nih.gov Docking studies reveal that these compounds can fit within the ERβ active site, forming hydrogen bonds with key amino acid residues like THR299. The methoxy group of the indole moiety can be stabilized through interactions with surrounding polar residues, contributing to the binding affinity. nih.gov

互动式数据表

| Compound | Target Receptor | Activity | Potency |

|---|---|---|---|

| 4-Methyl-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | Eₘₐₓ: 134% relative to TCDD nih.gov |

| 7-Methoxy-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | Eₘₐₓ: 80% relative to TCDD nih.gov |

| 3-Methyl-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | IC₅₀: 19 µM nih.gov |

| Indole Derivative C11 | 5-HT₂ Receptors | Selective Agonist | Kᵢ: 19 nM biolmolchem.com |

Rational Design Principles for Target Selectivity

The development of indole derivatives with high target selectivity is guided by several rational design principles. These strategies aim to optimize the molecular structure to enhance interactions with the desired biological target while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic modification of the lead compound's structure to understand how different chemical groups influence biological activity. nih.gov For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, it was found that an amino group on the phenyl ring was a critical pharmacophore for anti-inflammatory activity. nih.gov Altering this group to a nitro group resulted in reduced activity. nih.gov Similarly, for HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage between the indole rings was found to be crucial for activity, with a 6–6′ linkage providing a more compact molecular shape that better conforms to the target's hydrophobic pocket. nih.gov

Computational and Molecular Modeling: In silico techniques such as molecular docking are invaluable for predicting how a ligand will bind to the active site of a protein. nih.gov These models help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved affinity and selectivity. nih.govresearchgate.net For instance, docking studies revealed that strong electron-withdrawing groups on the indole phenyl ring were important for the interaction with the D1 protein binding pocket in Photosystem II, guiding the development of new potential herbicides. nih.gov

Multi-Target Directed Ligands (MTDLs): For complex diseases, designing ligands that can interact with multiple targets simultaneously is an emerging and rational approach. nih.gov The indole scaffold is considered privileged for this strategy due to its ability to be incorporated into hybrid molecules that combine different pharmacophores. nih.gov This allows for the creation of single molecules that can modulate multiple pathways involved in a disease process, which can be more effective than single-target agents. biolmolchem.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By analyzing physicochemical properties and structural features, 3D-QSAR models can be built to predict the activity of untested compounds. mdpi.com This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency and selectivity, accelerating the drug discovery process. researchgate.net

Through the application of these design principles, researchers continue to refine this compound derivatives and related compounds, creating highly selective molecular probes and potential therapeutic leads for a wide range of biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsc.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a substituted indole (B1671886) like 4-Methoxymethyl-indole, methods such as B3LYP are commonly employed with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) to provide a balance between accuracy and computational cost. researchgate.netresearchgate.net

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can map the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Computational studies on substituted indoles have shown that electron-donating or electron-withdrawing groups significantly influence the electronic properties and spin density distribution of the indole ring system. rsc.org The methoxymethyl group at the 4-position is expected to act as an electron-donating group, which would influence the molecule's susceptibility to electrophilic aromatic substitution and its potential as a charge-transfer agent. nih.gov Theoretical calculations can precisely quantify these effects.

Illustrative Data on Predicted Electronic Properties

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

The three-dimensional structure of this compound, including the orientation of the methoxymethyl substituent relative to the indole ring, is crucial for its interactions with other molecules. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule. nih.gov This involves systematically rotating the single bonds of the methoxymethyl group and calculating the potential energy of each resulting conformation.

Following the identification of low-energy conformers, molecular geometry optimization is carried out. This process uses quantum chemical methods to find the exact bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. researchgate.netacs.org The resulting optimized geometry is the most probable structure of the molecule in the gas phase and serves as the foundation for all other computational predictions.

Illustrative Data on Optimized Geometric Parameters

| Parameter | Bond/Angle | Representative Value |

|---|---|---|

| Bond Length | C4-C(H2) | 1.51 Å |

| Bond Length | C(H2)-O | 1.43 Å |

| Bond Length | O-C(H3) | 1.42 Å |

| Bond Angle | C3-C4-C(H2) | 128.5° |

Note: The values in this table are hypothetical and represent typical outputs from a geometry optimization calculation.

Molecular Docking and Dynamics Simulations

To investigate how this compound might interact with biological systems, molecular docking and molecular dynamics (MD) simulations are employed. These methods are central to computational drug discovery and help predict the biological targets of a molecule. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target macromolecule, such as a protein or enzyme. derpharmachemica.comfrontiersin.org The process involves placing the ligand into the binding site of the target and evaluating the fit using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov Studies on various indole derivatives have successfully used docking to predict their interactions with targets like penicillin-binding proteins and NS5B polymerase. nih.govderpharmachemica.com

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability and dynamic behavior of the predicted ligand-biomolecule complex over time. mdpi.comyoutube.com An MD simulation calculates the forces between atoms and their subsequent movements, providing a detailed view of how the ligand and protein interact and adapt to each other's presence. nih.gov These simulations can confirm the stability of the binding mode predicted by docking and reveal conformational changes in the protein upon ligand binding. wikipedia.org Key metrics from MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the stability of the complex and the flexibility of its components, respectively. mdpi.com

Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming the molecule's structure.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure (often using the GIAO method), the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. uncw.edunih.gov These predicted shifts can then be compared to experimental spectra to aid in structural elucidation. github.iofrontiersin.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the various peaks in an experimental IR spectrum to specific molecular vibrations, such as N-H stretches or C-C bond vibrations within the indole ring. figshare.com Furthermore, electronic excitation energies can be computed to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insight into the electronic transitions of the molecule. nih.govmdpi.com

Table of Compounds

| Compound Name |

|---|

Reaction Mechanism Studies

Computational and theoretical investigations into the reaction mechanisms of indoles provide valuable insights into their reactivity. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the reaction mechanisms can be inferred from studies on related substituted indoles and the fundamental principles of indole chemistry. The presence of a methoxymethyl group at the C4 position of the indole ring is expected to significantly influence its electronic properties and, consequently, its reaction pathways.

The methoxymethyl group (–CH₂OCH₃) is generally considered to be an electron-donating group through inductive effects. This electron donation increases the electron density of the benzene (B151609) portion of the indole ring, which in turn affects the nucleophilicity of the pyrrole (B145914) ring, particularly at the C3 position. This enhanced nucleophilicity makes the indole more reactive towards electrophiles.

A quintessential reaction of indoles is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The mechanism proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular attack by the electron-rich indole nucleus. wikipedia.org

For a tryptamine derivative containing a this compound moiety, the proposed reaction mechanism for a Pictet-Spengler reaction would follow these key steps:

Iminium Ion Formation: The tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form a Schiff base, which then protonates to generate a reactive iminium ion.

Electrophilic Attack: The C3 position of the this compound ring, activated by the electron-donating methoxymethyl group, attacks the electrophilic iminium ion. This is typically the rate-determining step.

Spirocycle Intermediate: This attack leads to the formation of a spirocyclic intermediate. wikipedia.org

Rearrangement and Deprotonation: The intermediate undergoes a rearrangement to form the final tetrahydro-β-carboline product, followed by deprotonation to restore aromaticity.

Computational models, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating such reaction mechanisms. These studies can calculate the energies of reactants, transition states, and products, providing a quantitative understanding of the reaction pathway. For instance, studies on the electronic properties of 4-substituted indoles have shown that the position of the substituent has a significant effect on the electronic transition dipole moments of the indole chromophore. nih.gov

The electronic influence of the 4-methoxymethyl substituent can be summarized in the following table, which outlines its expected effects on the properties of the indole ring relevant to its reactivity.

| Property | Expected Effect of 4-Methoxymethyl Group | Rationale |

| Electron Density at C3 | Increased | The -CH₂OCH₃ group is electron-donating through induction, increasing the overall electron density of the benzene ring, which is relayed to the C3 position of the pyrrole ring. |

| Nucleophilicity | Enhanced | Higher electron density at the primary site of electrophilic attack (C3) leads to greater nucleophilicity. |

| Rate of Electrophilic Substitution | Increased | Stabilization of the positively charged transition state (arenium ion intermediate) during electrophilic attack accelerates the reaction. |

| HOMO Energy | Increased | Electron-donating groups generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more willing to donate electrons. |

While direct experimental or computational data on the reaction kinetics of this compound is scarce, the established principles of physical organic chemistry and the results from studies on analogous systems provide a solid foundation for predicting its behavior in reactions such as the Pictet-Spengler synthesis. wikipedia.orgebrary.net Further computational studies would be invaluable in providing a more detailed and quantitative picture of the reaction mechanisms involving this specific indole derivative.

Analytical Methodologies for Characterization and Detection in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Methoxymethyl-indole by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of an indole (B1671886) derivative provides key information about the number and types of protons present. For a compound like 4-(methoxymethyl)-2-methylindole, distinct signals would be expected for the indole N-H proton, the aromatic protons on the benzene (B151609) ring, the pyrrolic proton, the methylene (B1212753) (-CH₂-) protons of the methoxymethyl group, and the methyl (-CH₃) protons of both the methoxymethyl and the 2-methyl substituents. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are characteristic of the molecule's structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. For instance, in related structures like 5-methoxy-3-methyl-1H-indole, characteristic chemical shifts are observed for the aromatic carbons, the indole ring carbons, and the methoxy (B1213986) carbon. rsc.org For this compound, one would expect to identify signals for the C4-substituted carbon, the methylene carbon of the methoxymethyl group, and the methoxy carbon, in addition to the other indole ring carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals and providing unambiguous structural elucidation.

| ¹H NMR Data for a Related Compound (4-bromo-3-methyl-1H-indole) | |

| Chemical Shift (ppm) | Assignment |

| 7.94 (s, 1H) | NH |

| 7.28 – 7.24 (m, 2H) | Aromatic H |

| 7.03 – 6.95 (m, 2H) | Aromatic H |

| 2.57 (d, J = 0.9 Hz, 3H) | CH₃ |

| Note: Data from a related compound is provided for illustrative purposes. rsc.org |

| ¹³C NMR Data for a Related Compound (4-bromo-3-methyl-1H-indole) | |

| Chemical Shift (ppm) | Assignment |

| 137.71 | C |

| 126.33 | C |

| 123.65 | CH |

| 123.51 | C |

| 122.86 | CH |

| 114.93 | C |

| 113.15 | C |

| 110.52 | CH |

| 12.65 | CH₃ |

| Note: Data from a related compound is provided for illustrative purposes. rsc.org |

Mass Spectrometry (MS) (e.g., HRMS, LC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures and provide mass data for individual components. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For the related compound 4-methoxymethyl-2-methyl-1H-indole, the molecular weight is 175.2270 g/mol . nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration in the region of 3400-3300 cm⁻¹. orientjchem.org For this compound, one would also expect to see C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and a characteristic C-O stretching band for the ether linkage in the methoxymethyl group, typically in the 1250-1000 cm⁻¹ region. beilstein-journals.org

| Characteristic IR Absorption Frequencies for Indole Derivatives | |

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The UV spectrum of indole in ethanol (B145695) typically exhibits absorption maxima around 220 nm and 280 nm. The position and intensity of these absorption bands can be influenced by substituents on the indole ring. For instance, the UV spectrum of a 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione derivative showed absorption maxima at 229.5 nm, 259.0 nm, and 365.0 nm. dergipark.org.tr The specific λmax values for this compound would be characteristic of its electronic structure.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for this compound. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound under specific HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature) is a key identifying characteristic. For related indole compounds, preparative HPLC has been performed on a XDB-C18 column with a methanol/water eluent. rsc.org

| Typical HPLC Parameters for Indole Derivatives | |

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18) |